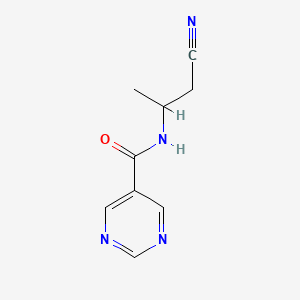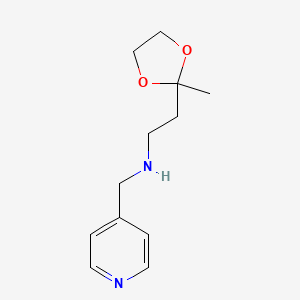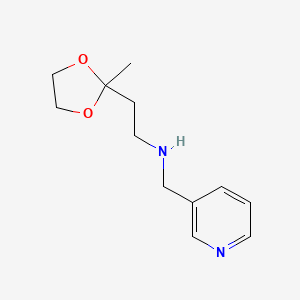
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide, also known as CP-5, is a chemical compound that has been widely used in scientific research due to its unique properties. CP-5 is a pyrimidine derivative that has a cyano group attached to the second carbon of the propyl chain. This compound has been shown to have a variety of biological effects, making it an important tool for researchers in many fields.
Mécanisme D'action
The mechanism of action of N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide is its versatility. This compound can be used in a variety of research applications, making it a valuable tool for researchers in many fields. However, this compound does have some limitations. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide. One area of research that is particularly promising is the development of new cancer therapies. This compound has shown great promise in inhibiting the growth of cancer cells, and further research in this area could lead to the development of new treatments for cancer. Additionally, this compound could be further studied for its anti-inflammatory and antibiotic properties, which could lead to the development of new drugs for a variety of conditions.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide can be achieved through a multi-step process. The first step involves the condensation of 2-cyanoacetamide with ethyl acetoacetate to form 2-cyano-3-oxobutyric acid ethyl ester. This compound is then reacted with guanidine to form 2-amino-4,6-dihydroxypyrimidine. The final step involves the reaction of this compound with acrylonitrile to form this compound.
Applications De Recherche Scientifique
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(1-cyanopropan-2-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7(2-3-10)13-9(14)8-4-11-6-12-5-8/h4-7H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJOJLDNZNCCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)


![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)
![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)


